Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Physicochemical Properties Medicinal Chemistry Fluorine Chemistry

Medicinal chemists optimizing CNS candidates often struggle with piperidine basicity and rapid metabolism. 5-Amino-1-Boc-3,3-difluoropiperidine (CAS 1258638-82-2) directly addresses these challenges through its 3,3-gem-difluoro motif, which reduces pKa and enhances metabolic stability versus non-fluorinated analogs. • Enables synthesis of subtype-selective NR2B NMDA receptor antagonists for major depressive disorder and neuropathic pain programs • Orthogonal Boc protection permits selective 5-amino functionalization without additional protection/deprotection steps • 19F NMR-active probe for studying protein-ligand interactions in complex biological matrices

Molecular Formula C10H18F2N2O2
Molecular Weight 236.263
CAS No. 1258638-82-2
Cat. No. B592322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
CAS1258638-82-2
Molecular FormulaC10H18F2N2O2
Molecular Weight236.263
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3
InChIKeyYHFQRFDPXSAJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate


Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1258638-82-2), also known as 5-amino-1-Boc-3,3-difluoropiperidine, is a fluorinated heterocyclic amine with the molecular formula C10H18F2N2O2 and a molecular weight of 236.26 g/mol [1]. As a key member of the 3,3-difluoropiperidine class, its defining features are a gem-difluoro group at the 3-position and a reactive 5-amino group protected by a tert-butyloxycarbonyl (Boc) group [1]. This orthogonal protection strategy, combined with the stability and unique physicochemical properties conferred by the difluoro motif, positions it as a versatile intermediate for the synthesis of complex pharmaceutical agents [2].

Core Utility
Fluorinated heterocyclic amine for medicinal chemistry synthesis
Selection Logic
Gem-difluoro motif for PK modulation; Boc-protected amine for selective functionalization
Procurement Context
Commercially available building block with reported purity ≥95%

Procurement Risks for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate


Generic substitution of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate with non-fluorinated or unprotected analogs introduces significant risks in synthetic planning and pharmacokinetic (PK) optimization. The 3,3-gem-difluoro motif is not merely a structural decoration; it is a key driver of altered basicity, lipophilicity, and metabolic stability compared to the parent piperidine [1]. Furthermore, the Boc-protected amine is essential for selective downstream functionalization [2]. Replacing this building block with an unprotected 5-amino-3,3-difluoropiperidine (which would require subsequent re-protection) or a non-fluorinated piperidine (which would lack the desirable PK-modulating effects) fundamentally changes the molecular properties of the final target and introduces inefficiencies in the synthetic route.

Non-fluorinated piperidine analogs
May shift physicochemical properties significantly; class-level data indicate altered basicity and lipophilicity may not transfer.
Unprotected 5-amino-3,3-difluoropiperidine
Requires additional protection/deprotection steps; synthetic efficiency may differ and downstream intermediate purity context may require review.

Quantitative Evidence for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate


3,3-Difluoro Motif Modulates Basicity and Lipophilicity

The gem-difluoro substitution in the piperidine ring of 5-amino-3,3-difluoropiperidine-1-carboxylate derivatives, such as the target compound, directly impacts key physicochemical parameters relevant to drug design. A systematic study of fluorinated saturated heterocyclic amines demonstrates that the number of fluorine atoms and their distance from the basic nitrogen center are primary factors determining a compound's basicity (pKa) and lipophilicity (LogP) [1]. While specific data for the exact Boc-protected derivative is not detailed in the abstract, the class-level effect of the 3,3-difluoro motif is well-established: it significantly lowers the pKa of the piperidine nitrogen and alters LogP compared to non-fluorinated analogs. This is a crucial differentiator for procurement, as selecting the non-fluorinated piperidine analog would result in a building block with markedly different solubility and permeability properties.

Basicity & Lipophilicity
Class-level inference
Reported pKa and LogP modulation for 3,3-difluoropiperidine class vs. non-fluorinated analogs
Supports physicochemical property review for drug-design fit
Source review; exact target values not detailed in cited abstract
Physicochemical Properties Medicinal Chemistry Fluorine Chemistry

Metabolic Stability of the 3,3-Difluoropiperidine Scaffold

Fluorination is a common strategy to block metabolic soft spots, and the 3,3-difluoropiperidine core is associated with high metabolic stability. A systematic assessment of intrinsic microsomal clearance demonstrated high metabolic stability for the class of compounds studied, with the single exception of the 3,3-difluoroazetidine derivative [1]. This finding implies that incorporating the 3,3-difluoropiperidine core, as in Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate, into a molecule is a rational strategy to enhance its metabolic robustness. This class-level inference provides a strong, evidence-based justification for selecting this building block over a metabolically labile, non-fluorinated analog for projects where improving in vivo half-life is a key objective.

Metabolic Stability
Class-level inference
High intrinsic microsomal clearance stability reported for difluorinated piperidine class
May support ADME-stability screening context
In vitro microsomal assay; class-level transfer requires review
ADME Metabolic Stability Drug Metabolism

Orthogonal Boc Protection of the 5-Amino Group

The target compound features a tert-butyloxycarbonyl (Boc) protected primary amine at the 5-position of the piperidine ring [1]. This protection is orthogonal to the difluoro motif and allows for selective deprotection and subsequent functionalization of the 5-amino group without affecting the rest of the molecule. In contrast, the unprotected analog, 5-amino-3,3-difluoropiperidine, would require an extra protection step before many synthetic transformations, leading to lower yields and increased costs. This built-in protecting group strategy is a key differentiator for procurement, as it directly translates to improved synthetic efficiency and higher purity of downstream intermediates.

Orthogonal Boc Protection
Supporting evidence
Boc-protected 5-amino group enables selective downstream functionalization
Synthetic-efficiency context for multi-step routes
Qualitative advantage in protecting-group strategy
Organic Synthesis Protecting Group Strategy Building Blocks

Commercial Availability and Purity Specifications

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1258638-82-2) is commercially available from multiple chemical suppliers, with purities typically specified at 95% or higher . For instance, one vendor lists it with a purity of 97% . This level of purity is suitable for most research and development applications, including medicinal chemistry and small-scale synthesis. The commercial availability from multiple sources reduces supply chain risk and allows for competitive sourcing. This is a practical advantage over custom-synthesizing a similar non-commercial analog, which would involve significant lead times, higher costs, and variable quality.

Commercial Purity
Data to verify
Vendor-reported purity typically ≥95%, example listing 97%
Procurement specification review context
Supplier-sourced data; lot-specific verification recommended
Procurement Chemical Purity Vendor Sourcing

Key Intermediate for 3,3-Difluoropiperidine Synthesis

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate is a direct product of and key intermediate in established synthetic routes to 5-amino-3,3-difluoropiperidines [1]. The methodology described by Surmont et al. involves the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines to yield 5-halo-3,3-difluoropiperidines, which are then used to synthesize 5-amino-3,3-difluoropiperidine, which can be protected to form the target compound [1]. This validated synthetic route provides a robust pathway for further functionalization. This differentiates it from less accessible or synthetically challenging analogs, making it a more reliable starting point for complex molecule construction.

Synthetic Route Access
Supporting evidence
Established route via N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines
Supports synthetic-feasibility review for SAR programs
Method context from Surmont et al. (2010)
Synthetic Methodology Heterocycle Synthesis Fluorinated Building Blocks

NR2B NMDA Antagonist Potential

The 3,3-difluoropiperidine core is a privileged scaffold in medicinal chemistry, particularly for developing selective receptor antagonists. Patents from Rugen Holdings (Cayman) Ltd. describe a series of 3,3-difluoropiperidine carbamate heterocyclic compounds as potent NR2B NMDA receptor antagonists [1][2]. The non-selective NMDA antagonist ketamine has shown rapid-onset antidepressant efficacy, but its clinical utility is limited by side effects. Therefore, the development of NR2B subtype-selective antagonists is a major focus to dissociate therapeutic benefits from adverse effects. The incorporation of a 3,3-difluoropiperidine moiety into these patented structures suggests that the gem-difluoro motif plays a critical role in achieving the desired selectivity and potency for this target. This class-level inference positions Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate as a strategic starting material for research programs targeting this therapeutically relevant class of compounds.

NR2B Antagonist Potential
Class-level inference
3,3-Difluoropiperidine core identified in patented selective NR2B NMDA receptor antagonists
Supports pathway-selective research context for CNS target studies
Patent-derived structural inference; target-specific potency data not provided for this compound
Pharmacology Receptor Antagonism NR2B NMDA Selectivity

Research Applications for Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate


Optimizing Pharmacokinetic Properties

Use Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate as a core building block to systematically modulate the pKa and lipophilicity (LogP) of lead compounds [1]. The 3,3-difluoro motif is known to lower basicity and alter lipophilicity compared to non-fluorinated piperidines, which can improve membrane permeability and reduce off-target interactions. Its high metabolic stability, inferred from class-level studies [2], makes it a strategic choice for enhancing the in vivo half-life of drug candidates, thereby potentially improving their overall pharmacokinetic profile.

Synthesis of NR2B NMDA Receptor Antagonists

Employ this building block as a key starting material for synthesizing libraries of 3,3-difluoropiperidine carbamate heterocyclic compounds. The 3,3-difluoropiperidine core is a central feature in patented, subtype-selective NR2B NMDA receptor antagonists [1][2]. This application is particularly relevant for research programs focused on developing novel treatments for major depressive disorder, neuropathic pain, and other CNS conditions where selective NMDA modulation is a validated therapeutic strategy.

Selective Functionalization via Orthogonal Protection

Leverage the Boc-protected 5-amino group of Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate for streamlined, multi-step synthesis [1]. The orthogonal protection allows for selective deprotection and subsequent functionalization (e.g., amide bond formation, reductive amination) of the 5-amino group without affecting the piperidine nitrogen or the difluoro motif. This eliminates the need for a separate protection step, improving synthetic efficiency and overall yield for the construction of complex molecular architectures.

19F NMR Probe Development

Utilize the two equivalent fluorine atoms in the 3,3-difluoro group as a sensitive probe for 19F nuclear magnetic resonance (NMR) spectroscopy. The 3,3-difluoropiperidine core provides a strong, distinct 19F NMR signal that can be used to study protein-ligand interactions, conformational changes, and metabolic fate in complex biological environments without the need for isotopic labeling [1]. This application is valuable in biophysical and chemical biology studies to understand molecular interactions at a detailed level.

Application
Selection Property
Validation Focus
Physicochemical modulation for lead optimization
Gem-difluoro motif for pKa/LogP tuning
pKa and LogP measurement in target series
Metabolic stability improvement studies
High microsomal stability class context
In vitro intrinsic clearance review
NR2B-selective antagonist research
Privileged 3,3-difluoropiperidine scaffold
NR2B binding and selectivity assay context
Multi-step synthesis with orthogonal deprotection
Boc-protected 5-amino handle
Deprotection efficiency and downstream purity
19F NMR probe development
Equivalent CF2 reporter group
19F signal sensitivity and chemical-shift context

Technical Documentation Hub

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